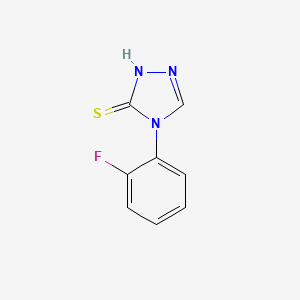

4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic chemistry with multiple functional group priorities. According to chemical database sources, the primary International Union of Pure and Applied Chemistry name is recorded as 4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione, reflecting the tautomeric thione form of the molecule. This nomenclature indicates the presence of a 1,2,4-triazole ring system where the 2-fluorophenyl group is attached at position 4 of the triazole ring, while the sulfur-containing functionality is located at position 5 in the thione tautomeric form.

The molecular formula is consistently reported as C8H6FN3S across multiple chemical suppliers and databases, with a molecular weight of 195.22 grams per mole. The structural formula reveals a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4, with the fluorophenyl substituent attached to the nitrogen at position 4. The thiol group, represented as -SH in the thiol tautomer or as =S in the thione tautomer, occupies position 3 or 5 respectively, depending on the tautomeric form and numbering system employed.

Alternative International Union of Pure and Applied Chemistry naming reflects the tautomeric equilibrium between thiol and thione forms. The compound may also be named as this compound when emphasizing the thiol tautomer, where the numbering places the thiol group at position 3. This nomenclature variation demonstrates the importance of specifying the tautomeric form and numbering system when discussing triazole-thiol compounds, as the position numbering can change depending on which tautomer is considered the primary reference structure.

Alternative Naming Conventions in Heterocyclic Chemistry

Heterocyclic chemistry employs several alternative naming conventions for triazole-thiol compounds beyond the standard International Union of Pure and Applied Chemistry system. The compound is frequently referred to using descriptive nomenclature that emphasizes functional group positioning, such as 3-(2-fluoro)phenyl-5-mercapto-1,2,4-triazole, which directly indicates the mercapto group (-SH) location. This naming convention is particularly prevalent in older chemical literature and industrial applications where functional group identification takes precedence over systematic numbering schemes.

Commercial chemical suppliers often employ abbreviated naming systems that reflect practical usage in synthetic chemistry. For instance, the compound appears in supplier catalogs as 5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, demonstrating how different vendors may prioritize different aspects of the molecular structure in their naming conventions. These variations reflect the historical development of triazole nomenclature and the practical needs of synthetic chemists who may prefer naming systems that immediately convey structural relationships relevant to their specific applications.

The heterocyclic chemistry literature also recognizes naming conventions based on substitution patterns relative to the heterocyclic core. In this framework, the compound may be described as a 2-fluorophenyl-substituted 1,2,4-triazole-3-thiol, which emphasizes the substitution pattern on the phenyl ring rather than the absolute positioning within the triazole numbering system. This approach proves particularly valuable when discussing structure-activity relationships or when comparing compounds within a series of related fluorophenyl derivatives.

Database nomenclature systems frequently incorporate multiple synonyms to accommodate various naming preferences and historical usage patterns. Chemical databases typically list several acceptable names for the same compound, including systematic names, common names, and trade names used by different manufacturers. This multiplicity of naming conventions necessitates careful attention to structural verification when retrieving compound information from different sources, as identical structures may appear under distinctly different names depending on the nomenclature system employed by the database or supplier.

Positional Isomerism in Fluorophenyl-Substituted Triazole Derivatives

Positional isomerism represents a significant aspect of fluorophenyl-substituted triazole chemistry, with multiple isomeric forms possible depending on both the fluorine position on the phenyl ring and the attachment point of the phenyl group to the triazole system. The target compound, this compound, represents just one member of a larger family of fluorophenyl-triazole-thiol isomers that differ in their substitution patterns and biological activities.

Examination of related compounds in chemical databases reveals the existence of 3-fluorophenyl and 4-fluorophenyl positional isomers. For instance, 5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol represents a structural analog where the fluorine atom occupies the meta position on the phenyl ring rather than the ortho position. This compound, with molecular formula C14H10FN3S and molecular weight 271.31 grams per mole, demonstrates how fluorine positioning significantly affects molecular properties while maintaining the core triazole-thiol structure.

The 4-fluorophenyl isomers constitute another important class of positional variants. Compounds such as 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol exemplify para-fluorine substitution patterns, which typically exhibit different physicochemical properties compared to their ortho and meta counterparts. These para-substituted derivatives often display distinct solubility characteristics, electronic properties, and biological activities due to the different electronic effects exerted by fluorine in the para position relative to the triazole attachment point.

Chemical databases document numerous complex positional isomers that combine fluorophenyl substitution with additional aromatic or aliphatic substituents on the triazole ring. Examples include 4-(2-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, which features both 2-fluorophenyl and 4-methoxyphenyl substituents, creating a more complex substitution pattern that affects both the electronic and steric properties of the molecule. Such compounds illustrate how positional isomerism extends beyond simple fluorine positioning to encompass broader substitution patterns that can dramatically influence molecular behavior and potential applications.

| Compound | Fluorine Position | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|

| This compound | Ortho | C8H6FN3S | 195.22 g/mol | 261633-13-0 |

| 5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Meta | C14H10FN3S | 271.31 g/mol | 330646-49-6 |

| 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Para | C8H6FN3S | 195.22 g/mol | Not specified |

| 4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Para (both positions) | C14H9F2N3S | 289.31 g/mol | 54543-38-3 |

The systematic study of positional isomers reveals important trends in molecular properties and potential applications. Ortho-fluorine substitution, as seen in the target compound, typically introduces both electronic and steric effects that can influence molecular conformation and intermolecular interactions. Meta-fluorine positioning generally provides intermediate electronic effects without significant steric hindrance, while para-fluorine substitution maximizes electronic communication between the fluorine atom and the triazole ring system through resonance effects. Understanding these positional effects proves crucial for rational drug design and materials chemistry applications where specific electronic or steric properties are desired.

Properties

IUPAC Name |

4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S/c9-6-3-1-2-4-7(6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTQSJLNEDZVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NNC2=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397554 | |

| Record name | 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836247 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52747-56-5 | |

| Record name | 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzonitrile with thiosemicarbazide under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Complexation: The triazole ring can coordinate with metal ions to form complexes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.

Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are commonly used.

Major Products:

Oxidation: Formation of disulfide derivatives.

Substitution: Halogenated triazole derivatives.

Complexation: Metal-triazole complexes.

Scientific Research Applications

Antimicrobial Activity

-

Antibacterial Properties :

- Research indicates that derivatives of 1,2,4-triazoles exhibit potent antibacterial activity. For instance, compounds containing the triazole moiety have shown efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted that certain triazole derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and levofloxacin .

- Specifically, derivatives with electron-withdrawing groups at strategic positions on the phenyl ring demonstrated enhanced antibacterial properties. The compound's structure allows for interactions that disrupt bacterial cell wall synthesis or function .

-

Antifungal Activity :

- The antifungal potential of 1,2,4-triazole derivatives is well-documented. Compounds similar to 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol have been reported to exhibit significant antifungal activity against various strains. For example, certain triazoles demonstrated inhibitory rates exceeding those of commercial fungicides .

- A notable case study involved a series of triazole derivatives that exhibited enhanced antifungal activity against pathogens such as Aspergillus and Candida species .

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory potential of triazole derivatives. Specifically, molecular docking studies have indicated that compounds like this compound can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This selectivity suggests a promising avenue for developing new anti-inflammatory drugs that minimize side effects associated with non-selective COX inhibitors .

Agrochemical Potential

The utility of 1,2,4-triazole derivatives extends into agriculture as fungicides and plant growth regulators. Compounds in this class have been shown to effectively control fungal diseases in crops:

- Fungicidal Activity : Triazoles are widely used in agriculture as fungicides due to their ability to inhibit sterol biosynthesis in fungi. Studies have demonstrated that specific triazole derivatives can significantly reduce fungal growth on crops while being less toxic to plants compared to traditional fungicides .

Data Summary

Case Study 1: Antibacterial Efficacy

A study assessed various triazole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the phenyl ring significantly influenced the antibacterial potency, with some compounds exhibiting MIC values lower than 0.5 µg/mL .

Case Study 2: Anti-inflammatory Mechanism

Molecular docking studies focusing on the interaction between triazole derivatives and COX enzymes revealed that specific structural features enhance binding affinity. This research suggests potential pathways for developing targeted anti-inflammatory therapies derived from triazole scaffolds .

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions in the active site of enzymes, thereby inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (CF₃, NO₂): Increase corrosion inhibition efficiency (e.g., 84% for 5-(4-nitrophenyl) derivatives in acidic media ) but may reduce aqueous solubility.

- Electron-Donating Groups (OCH₃) : Enhance solubility and antifungal activity (e.g., 78% yield for methoxy-substituted analogs ).

- Heteroaromatic Substituents (Pyridyl) : Enable metal coordination, improving anticancer activity (e.g., 60–75% inhibition of MCF-7 cells ).

Antimicrobial and Antifungal Activity

- 5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives : Exhibit 70–85% inhibition against Staphylococcus aureus and Candida albicans when fused with thiadiazole rings .

- 4-(4-Methoxyphenyl) analogs : Show moderate antifungal activity (MIC = 32 µg/mL) against Aspergillus niger .

- Target Compound (2-Fluorophenyl) : Fluorine’s electronegativity may enhance membrane penetration, though direct activity data is pending.

Anticancer Activity

- Pyridyl-Triazole-Thiol Metal Complexes: Copper(II) complexes demonstrate 72% inhibition of Hep-G2 liver carcinoma cells at 50 µM .

- Schiff Base Derivatives (e.g., 4-((thiophen-2-ylmethylene)amino) analogs): Exhibit dose-dependent cytotoxicity via apoptosis induction .

Antiviral Potential

- Cyclopentenylamino Derivatives: Show in silico binding affinity for MERS-CoV helicase (binding energy = −9.2 kcal/mol), suggesting utility against coronaviruses .

Corrosion Inhibition Efficiency

Triazole-thiol derivatives act as mixed-type inhibitors, adsorbing onto metal surfaces via thiol and nitrogen lone pairs. Comparative studies reveal:

- 5-(4-(Methylthio)benzyl)-4H-1,2,4-triazole-3-thiol (TRD) : Achieves 92% inhibition efficiency for zinc in 0.1 M HCl at 50 ppm, outperforming hydrazide analogs (HYD, 78%) due to stronger chemisorption .

- 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol : Shows 88% efficiency for AA6061 aluminum alloy in HCl, attributed to π-electron interactions with the metal surface .

Biological Activity

4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in antimicrobial and anticancer applications. The following sections will explore its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with hydrazine derivatives and thioketones or isothiocyanates. This pathway allows for the introduction of the thiol group at the triazole position, enhancing its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Activity against Bacteria : In vitro tests revealed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 10 | Moderate |

| Escherichia coli | 15 | Moderate |

| Pseudomonas aeruginosa | 20 | Moderate |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that this compound can inhibit the growth of various cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .

- Cytotoxicity Studies : The MTT assay results indicated that this compound demonstrates selective cytotoxicity towards cancer cells while sparing normal cells. The most active derivatives were noted to inhibit cell migration effectively.

| Cancer Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| IGR39 (Melanoma) | 12 | High |

| MDA-MB-231 (Breast) | 15 | High |

| Panc-1 (Pancreatic) | 18 | Moderate |

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging method. The results indicated that this compound possesses significant radical scavenging activity, contributing to its potential therapeutic effects .

The biological activities of this compound are attributed to its ability to interact with various biological targets. Its thiol group plays a crucial role in redox reactions and may enhance the compound's reactivity towards cellular targets. Additionally, the fluorine substituent can influence the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study reported that a series of triazole derivatives exhibited superior antimicrobial activity compared to traditional antibiotics in treating resistant bacterial infections .

- Anticancer Research : Clinical trials involving triazole-based compounds have shown promising results in reducing tumor sizes in patients with advanced melanoma .

Q & A

Q. Q1: What are the standard synthetic routes for 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives?

Synthesis typically involves cyclization of thiosemicarbazide intermediates under basic conditions. For example, hydrazinecarbothioamide precursors (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) are cyclized to form triazole-thiol cores, followed by alkylation or Mannich reactions to introduce substituents . Key steps include optimizing reaction media (e.g., ethanol/NaOH mixtures) and purification via recrystallization.

Q. Q2: How can the purity and structural integrity of synthesized derivatives be verified?

Use a combination of:

- HPLC (for purity assessment, >95% threshold),

- NMR (1H/13C for substituent confirmation; fluorophenyl protons show distinct splitting patterns),

- IR spectroscopy (S–H stretch ~2550 cm⁻¹, triazole ring vibrations ~1500–1600 cm⁻¹) .

Advanced Synthetic Methodologies

Q. Q3: How can regioselectivity challenges during alkylation of the triazole-thiol core be addressed?

Regioselectivity in S-alkylation vs. N-alkylation is influenced by:

- Base strength : Strong bases (e.g., KOH) favor thiolate ion formation, promoting S-alkylation.

- Electrophile reactivity : Phenacyl bromides preferentially react at the sulfur atom due to steric and electronic effects .

Validate outcomes via X-ray crystallography (e.g., single-crystal diffraction confirming S-substitution) .

Q. Q4: What strategies are effective for synthesizing Mannich base derivatives of this compound?

Mannich reactions require formaldehyde and secondary amines (e.g., morpholine) under acidic conditions. For fluorophenyl derivatives, monitor reaction progress via TLC (silica gel, chloroform/methanol) and characterize products using mass spectrometry (ESI-MS) to confirm molecular weight .

Computational and Structural Analysis

Q. Q5: How can DFT calculations aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:

Q. Q6: What crystallographic data are available for structurally related triazole-thiol derivatives?

X-ray studies on analogs (e.g., 4-(4-bromophenyl)-1-(2,6-difluorobenzyl) derivatives) reveal:

- Planar triazole rings with dihedral angles <5° relative to aryl substituents,

- S–C bond lengths ~1.70–1.75 Å, consistent with thiol tautomers .

Biological Evaluation and Mechanism

Q. Q7: What in vitro assays are suitable for evaluating antimicrobial activity of fluorophenyl-triazole-thiol derivatives?

- Agar dilution method : Determine MIC values against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).

- Time-kill assays : Assess bactericidal/fungicidal kinetics at 2× MIC .

Compare results with control drugs (e.g., fluconazole) and analyze structure-activity relationships (SAR) for fluorine positioning effects.

Q. Q8: How can molecular docking elucidate potential targets for these compounds?

Dock derivatives into enzyme active sites (e.g., fungal lanosterol 14α-demethylase) using AutoDock Vina. Prioritize compounds with:

- High binding affinity (ΔG < −8 kcal/mol),

- Hydrogen bonds to heme cofactors or key residues (e.g., Tyr118 in CYP51) .

Data Contradictions and Reproducibility

Q. Q9: How to resolve discrepancies in reported biological activities of structurally similar triazole-thiols?

Contradictions may arise from:

Q. Q10: Why do some synthetic routes yield low yields for S-alkylated derivatives?

Common issues include:

- Competitive oxidation : Thiols oxidizing to disulfides; use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).

- Side reactions : Amine bases reacting with electrophiles; replace NaOH with K₂CO₃ for milder conditions .

Advanced Applications in Material Science

Q. Q11: Can fluorophenyl-triazole-thiol derivatives serve as ligands for metal coordination complexes?

Yes. The thiol group coordinates with transition metals (e.g., Cu²⁺, Ag⁺) to form stable complexes. Characterize via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.